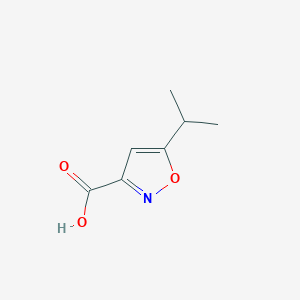

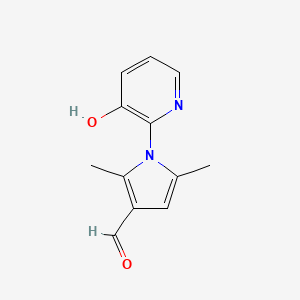

1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

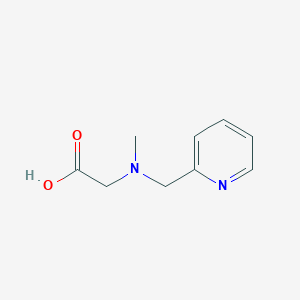

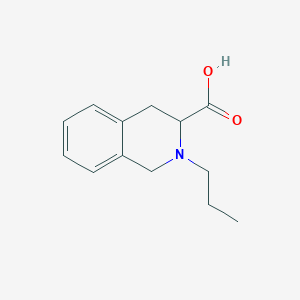

The compound “1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that contains a pyridine ring and a pyrrole ring. These types of compounds are often involved in various biological processes and could have potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and pyrrole rings in separate reactions, followed by their connection via a carbon-carbon bond formation reaction. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyridine ring (a six-membered ring with one nitrogen atom and a hydroxyl group at the 3-position), a pyrrole ring (a five-membered ring with one nitrogen atom), and an aldehyde group attached to the 3-position of the pyrrole ring. The presence of these functional groups could confer specific chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and pyrrole rings, as well as the aldehyde group. The pyridine ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions. The pyrrole ring, also aromatic, can undergo similar reactions. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrrole rings could contribute to its aromaticity and stability. The aldehyde group could make the compound polar and potentially increase its reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study delves into the synthesis and characterization of similar pyrrole derivatives, highlighting the potential of these compounds in forming heterocyclic compounds like oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans through nucleophilic attack. This indicates the role of similar compounds in synthetic chemistry and material science, providing insights into their versatile applications (Singh et al., 2014).

Heterocyclic Chemistry

Another research focuses on the cyanoacylation of related compounds, leading to the synthesis of various heterocyclic structures with potential antitumor and antioxidant activities. This suggests that compounds like 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde could play a role in the development of new pharmaceuticals with therapeutic benefits (Bialy & Gouda, 2011).

Catalysis in Polymer Synthesis

Research into aluminum and zinc complexes supported by pyrrole-based ligands demonstrates their efficacy in catalyzing the ring-opening polymerization of ε-caprolactone, a key process in polymer manufacturing. This implies the potential utility of similar pyrrole compounds in industrial applications, particularly in the synthesis of polymers (Qiao, Ma, & Wang, 2011).

Antimicrobial and Antioxidant Properties

The synthesis and evaluation of novel chitosan Schiff bases derived from heterocyclic moieties of similar compounds demonstrate significant antimicrobial and antioxidant properties. This research suggests the potential application of such compounds in the development of new antimicrobial agents (Hamed et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-hydroxypyridin-2-yl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-10(7-15)9(2)14(8)12-11(16)4-3-5-13-12/h3-7,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDWCVHLNQVNGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=CC=N2)O)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)